molecular formula C14H24N2O B2501223 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one CAS No. 332144-70-4

5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one

Cat. No.: B2501223
CAS No.: 332144-70-4
M. Wt: 236.359
InChI Key: GZAMZXZKUKFMAI-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one is a cyclohexenone derivative characterized by a bicyclic framework with the following structural elements:

  • A 5,5-dimethylcyclohex-2-en-1-one core, providing rigidity and electronic effects due to conjugation of the α,β-unsaturated ketone.
  • A piperidin-4-ylmethylamino substituent at the 3-position, introducing a basic nitrogen atom and a flexible alkyl chain.

Molecular Formula: C₁₄H₂₃N₂O Molar Mass: 247.35 g/mol (calculated from PubChem data) .

Properties

IUPAC Name

5,5-dimethyl-3-(piperidin-4-ylmethylamino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-14(2)8-12(7-13(17)9-14)16-10-11-3-5-15-6-4-11/h7,11,15-16H,3-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAMZXZKUKFMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCC2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with piperidin-4-ylmethylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Reduction Reactions

The cyclohexenone moiety undergoes selective reduction under various conditions:

ReagentConditionsProductYield (%)Notes
NaBH<sub>4</sub>EtOH, 0°C, 1 hr3-[(Piperidin-4-ylmethyl)amino]-5,5-dimethylcyclohexanol72Ketone → secondary alcohol
LiAlH<sub>4</sub>THF, reflux, 4 hrSame as above88Higher selectivity for alcohol

The secondary amine remains unaffected under these conditions, preserving the piperidine substituent .

Oxidation Reactions

The ketone group exhibits limited oxidation potential, but the enamine system participates in oxidative coupling:

ReagentConditionsProductOutcome
KMnO<sub>4</sub>H<sub>2</sub>O, pH 10, 25°CN-Oxidation of piperidine ringPiperidine N-oxide formation
O<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, -78°CRing-opening of cyclohexenoneDicarbonyl intermediate

N-oxidation occurs preferentially over ketone oxidation due to steric hindrance from the dimethyl groups .

Substitution at the Amino Group

The secondary amine undergoes nucleophilic substitution or acylation:

Alkylation

ReagentConditionsProductApplication
CH<sub>3</sub>IK<sub>2</sub>CO<sub>3</sub>, DMF, 60°CQuaternary ammonium derivativeIonic liquid precursor

Acylation

ReagentConditionsProductSolubility Change
AcClEt<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°CAcetylated en

Scientific Research Applications

Medicinal Chemistry

5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one has been investigated for its potential pharmacological effects. The piperidine moiety is known for its ability to modulate neurotransmitter systems, making this compound a candidate for research in neuropharmacology.

Case Studies

  • Antidepressant Activity : A study explored the compound's interaction with serotonin receptors, suggesting it may possess antidepressant-like effects. The findings indicated that it could enhance serotonin signaling, which is crucial in mood regulation.
  • Anxiolytic Properties : Research has also focused on its potential anxiolytic effects. Animal models demonstrated reduced anxiety-like behavior when administered the compound, indicating its possible use as an anxiolytic agent.
  • Cognitive Enhancement : Preliminary studies have shown that the compound may improve cognitive functions in animal models, pointing towards its application in treating cognitive disorders such as Alzheimer's disease.

Synthesis and Derivatives

The synthesis of this compound has been optimized to yield derivatives with enhanced biological activity. These derivatives are being studied for their efficacy against various neurological disorders.

Synthesis Overview

The synthesis typically involves:

  • Formation of Cyclohexene Core : Starting from readily available cyclohexanones.
  • Piperidine Attachment : Utilizing amination techniques to introduce the piperidine ring.
  • Functional Group Modifications : To enhance solubility and bioavailability.

Potential Industrial Applications

Beyond medicinal uses, the compound's properties may lend themselves to applications in agrochemicals or as intermediates in organic synthesis due to its unique reactivity profile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a class of 3-amino-substituted 5,5-dimethylcyclohex-2-en-1-one derivatives. Key structural variations and their impacts are summarized below:

Compound Name Substituent at 3-Position Molecular Formula Key Properties/Applications References
5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one Piperidin-4-ylmethylamino C₁₄H₂₃N₂O Basic nitrogen enhances solubility; potential CNS targeting due to piperidine moiety. Discontinued in commercial supply .
5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one 4-Nitrophenylamino C₁₄H₁₅N₂O₃ Electron-withdrawing nitro group reduces basicity; used in dye synthesis and as a photostability probe .
5,5-Dimethyl-3-[(4-chlorophenyl)amino]cyclohex-2-en-1-one 4-Chlorophenylamino C₁₄H₁₅ClNO Chlorine increases lipophilicity; studied for antimicrobial activity. Synthesized via Pd/C-catalyzed coupling .
5,5-Dimethyl-3-[(3-(1,1,2,2-tetrafluoroethoxy)phenyl)amino]cyclohex-2-en-1-one 3-Tetrafluoroethoxyphenylamino C₁₆H₁₇F₄NO₂ Fluorinated group enhances metabolic stability; explored in fluoropolymer research .
5,5-Dimethyl-3-(morpholin-4-yl)cyclohex-2-en-1-one Morpholino C₁₂H₁₉NO₂ Morpholine improves water solubility; used in corrosion inhibitors and as a ligand in catalysis .
5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one 5-Methylisoxazolylamino C₁₂H₁₆N₂O₂ Isoxazole ring enables hydrogen bonding; commercially mass-produced for high-throughput screening .

Impact of Substituents on Physicochemical Properties

  • Electron-Withdrawing Groups (e.g., NO₂, CF₃): Reduce basicity of the amino group, increasing stability under acidic conditions but limiting solubility in polar solvents .
  • Fluorinated Groups (e.g., OCH₂CF₃) : Improve resistance to oxidative degradation and metabolic clearance, making them suitable for long-acting formulations .
  • Heterocyclic Moieties (e.g., piperidine, morpholine) : Modulate solubility and target selectivity. Piperidine derivatives may cross the blood-brain barrier, while morpholine analogs are more water-soluble .

Biological Activity

5,5-Dimethyl-3-[(piperidin-4-ylmethyl)amino]cyclohex-2-en-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexenone derivatives with piperidine and other amine sources. The synthetic route often utilizes various catalysts and solvents to optimize yield and purity.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example:

  • Minimum Inhibitory Concentrations (MICs) : Studies have shown MIC values ranging from 0.5 to 8 µg/mL against various Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
CompoundMIC (µg/mL)Bacterial Strain
5,5-Dimethyl derivative0.5 - 8E. coli, S. aureus
Piperidinothiosemicarbazones2 - 4M. tuberculosis

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects comparable to established anti-inflammatory agents like curcumin. The mechanism is believed to involve inhibition of pro-inflammatory cytokines .

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The structure–activity relationship (SAR) indicates that modifications to the piperidine moiety can enhance cytotoxic activity against various cancer cell lines .

Case Studies

  • Antibacterial Efficacy : A study focused on a series of piperidine derivatives found that substituents on the piperidine ring significantly influenced antibacterial activity. Compounds with electron-withdrawing groups showed enhanced efficacy against resistant strains of bacteria .
  • Anti-inflammatory Mechanism : Another investigation highlighted the role of this compound in modulating inflammatory pathways in human cell lines, suggesting its potential for treating chronic inflammatory diseases .

Structure–Activity Relationship (SAR)

The SAR studies indicate that:

  • Piperidine Substituents : The presence and nature of substituents on the piperidine ring can dramatically influence biological activity.
  • Cyclohexenone Core : Variations in the cyclohexenone structure also affect potency and selectivity against target pathogens or cancer cells.

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